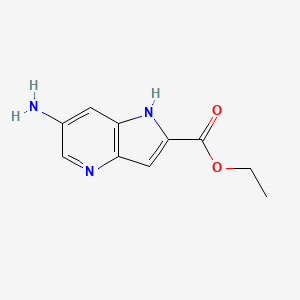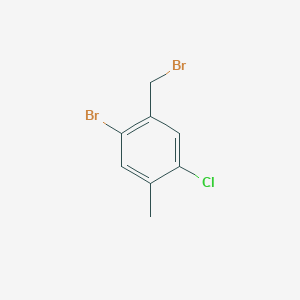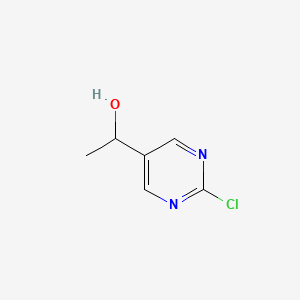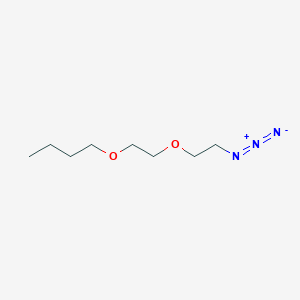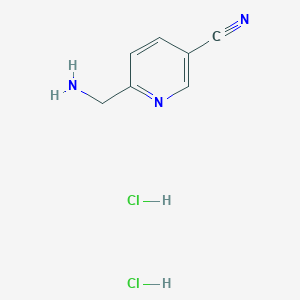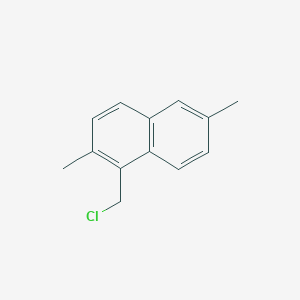
1-(Chloromethyl)-2,6-dimethylnaphthalene
Descripción general
Descripción
1-(Chloromethyl)-2,6-dimethylnaphthalene is an organic compound. It is a key material for synthesizing dye pigments and as a fluorescent brightening agent . It is also employed in synthetic resin and medicine .
Synthesis Analysis
The synthesis of 1-(Chloromethyl)-2,6-dimethylnaphthalene involves several steps. The reaction is carried out under acidic conditions and with a ZnCl2 catalyst . These conditions protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .Molecular Structure Analysis
The molecular structure of 1-(Chloromethyl)-2,6-dimethylnaphthalene can be analyzed using various techniques such as FT-IR and FT-Raman spectroscopy . The dipole moment, linear polarizabilities, anisotropy, first and second hyperpolarizabilities values can be computed using the same basis set .Chemical Reactions Analysis
The chemical reactions of 1-(Chloromethyl)-2,6-dimethylnaphthalene are complex and can involve multiple steps. For instance, the reaction with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling .Physical And Chemical Properties Analysis
1-(Chloromethyl)-2,6-dimethylnaphthalene is a prismatic crystal with a density of 1.17 and a melting point of 20-22°C . It has a boiling point of 291-292°C, 167-169°C at 3.33kPa, 150-152°C at 1.73kPa, 135-136°C at 0.8kPa, and a refractive index of 1.6380 . It is soluble in benzene and ethanol .Aplicaciones Científicas De Investigación
Synthesis of Hyper Cross-linked Polymers
- Scientific Field : Polymer Science .
- Application Summary : “1-(Chloromethyl)-2,6-dimethylnaphthalene” can be used in the synthesis of hyper cross-linked polymers (HCPs). These are a class of porous materials that have been intensively used in recent years .
- Methods of Application : The HCP material is synthesized by Friedel Craft reactions. Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymer. These pores result in a high surface area of the polymer which increases its reactivity .
- Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc .
Chloromethylation of Aromatic Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : “1-(Chloromethyl)-2,6-dimethylnaphthalene” can be used in the chloromethylation of aromatic compounds .
- Methods of Application : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives .
- Results or Outcomes : The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
Synthesis of Dye Pigment and Fluorescent Brightening Agent
- Scientific Field : Material Science .
- Application Summary : “1-(Chloromethyl)-2,6-dimethylnaphthalene” is a key material for synthesis dye pigment and as fluorescent brightening agent .
- Methods of Application : Specific methods of application are not mentioned in the source .
- Results or Outcomes : Specific results or outcomes are not mentioned in the source .
Chloromethylation of Aromatic Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : “1-(Chloromethyl)-2,6-dimethylnaphthalene” can be used in the chloromethylation of some aromatic compounds .
- Methods of Application : A flask was charged with 5 mol% of ZnI2 (1.3 mmol), chlorosulfonic acid (31 mmol) and CH2Cl2 (30 mL), followed by dropwise addition of dimethoxymethane (31 mmol) at −10°C. After stirring the reaction mixture at −10°C for 30 min, the aromatic compound .
- Results or Outcomes : The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
Production of Methyl Chloride
- Scientific Field : Industrial Chemistry .
- Application Summary : “1-(Chloromethyl)-2,6-dimethylnaphthalene” can potentially be used in the production of methyl chloride, an organic compound with the chemical formula CH3Cl .
- Methods of Application : Specific methods of application are not mentioned in the source .
- Results or Outcomes : Methyl chloride is a crucial reagent in industrial chemistry, although it is rarely present in consumer products, and was formerly utilized as a refrigerant .
Chloromethylation of Aromatic Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : “1-(Chloromethyl)-2,6-dimethylnaphthalene” can be used in the chloromethylation of some aromatic compounds .
- Methods of Application : A flask was charged with 5 mol% of ZnI2 (1.3 mmol), chlorosulfonic acid (31 mmol) and CH2Cl2 (30 mL), followed by dropwise addition of dimethoxymethane (31 mmol) at −10°C. After stirring the reaction mixture at −10°C for 30 min, the aromatic compound .
- Results or Outcomes : The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
Production of Methyl Chloride
- Scientific Field : Industrial Chemistry .
- Application Summary : “1-(Chloromethyl)-2,6-dimethylnaphthalene” can potentially be used in the production of methyl chloride, an organic compound with the chemical formula CH3Cl .
- Methods of Application : Specific methods of application are not mentioned in the source .
- Results or Outcomes : Methyl chloride is a crucial reagent in industrial chemistry, although it is rarely present in consumer products, and was formerly utilized as a refrigerant .
Safety And Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-2,6-dimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJOVYNQRMYHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,6-dimethylnaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



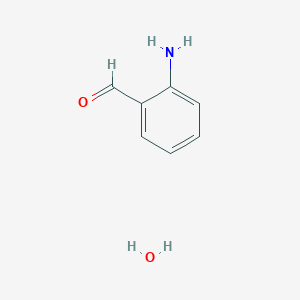

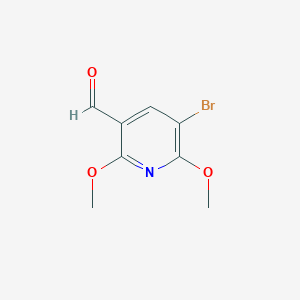
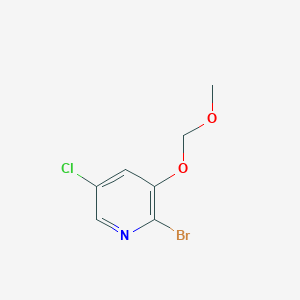
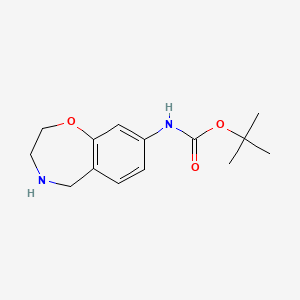
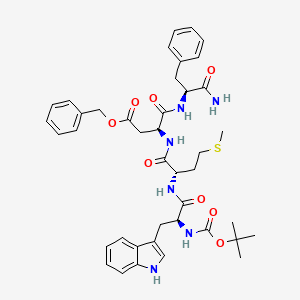
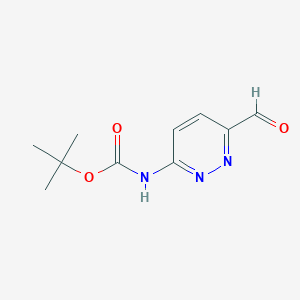
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B1383562.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1383565.png)
